2-(1,2-Oxazol-5-yl)pyridine
Overview
Description
“2-(1,2-Oxazol-5-yl)pyridine” is a compound with the molecular weight of 146.15 . It is also known by its IUPAC name, 2-(5-isoxazolyl)pyridine . The compound is in liquid form .
Synthesis Analysis
The synthesis of oxazole-based molecules, including “this compound”, has been a topic of interest in medicinal chemistry . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
Molecular Structure Analysis
The oxazole nucleus is a heterocyclic five-membered ring that contains two unsaturation points, with a carbon atom supporting a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .
Chemical Reactions Analysis
Oxazole-based molecules, including “this compound”, are known to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This makes them significant heterocyclic nuclei in medicinal chemistry .
Physical and Chemical Properties Analysis
The compound “this compound” is a liquid . It has a molecular weight of 146.15 . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Photoluminescent Properties in Heterocycles
2-(1,2-Oxazol-5-yl)pyridine derivatives have been studied for their luminescent properties, particularly in the context of heterocycles. Research indicates that oxazole derivatives exhibit higher photoluminescence efficiencies compared to their imidazole analogs. The derivatives display quantum yields nearing unity in non-polar solvents and exhibit reversible fluorescence photo-switching, making them potentially useful in various photoluminescent applications (Eseola et al., 2011).
High Efficiency Fluorescent OLEDs
Novel oxazole derivatives of this compound have been designed and synthesized for use in organic light-emitting diodes (OLEDs). These compounds, such as TPA-PPO and CzPh-PPO, exhibit high photoluminescent quantum yields and have shown promising results in devices, offering deep blue emission and white OLEDs with notable efficiencies (Xing et al., 2017).
Anticancer and Antimicrobial Applications
1,3-oxazole clubbed with pyridyl-pyrazoline structures, derived from this compound, have been synthesized and demonstrated potential as anticancer and antimicrobial agents. The structures have undergone extensive studies, showing promising activities against cancer cell lines and pathogenic strains, thereby offering potential in pharmaceutical applications (Katariya et al., 2021).
Asymmetric Catalysis
Chiral pyridine-containing oxazoline derivatives have been synthesized and characterized, proving useful as chiral ligands in metal-catalyzed asymmetric reactions. These derivatives demonstrate the influence of strong intermolecular interactions and weak interactions on their conformation, hinting at their potential in catalytic processes (Wolińska et al., 2021).
Phosphorescent Material in Organic LEDs
Investigations into cyclometalated Ir(III) complexes with this compound derivatives as primary ligands have shown promising results in the context of organic LEDs. Theoretical calculations on phosphorescence spectra and quantum yields highlight their potential in enhancing the performance of such devices (Guo et al., 2019).
Safety and Hazards
The compound “2-(1,2-Oxazol-5-yl)pyridine” is associated with certain hazards. It has been classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
Oxazole-based molecules, including “2-(1,2-Oxazol-5-yl)pyridine”, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The important information presented in the research will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Mechanism of Action
Target of Action
Oxazole derivatives, which include 2-(1,2-oxazol-5-yl)pyridine, have been reported to exhibit a wide spectrum of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
Oxazole derivatives have been found to interact with their targets in a variety of ways, often depending on the specific substitution pattern in the oxazole derivatives . These interactions can lead to changes in the target’s function, potentially resulting in various biological effects.
Biochemical Pathways
Given the wide range of biological activities associated with oxazole derivatives , it is likely that this compound may interact with multiple pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives , it is likely that the compound may induce a variety of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been found to interact with various enzymes and proteins, influencing their activities
Cellular Effects
Oxazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-pyridin-2-yl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJIRKAEXNLKKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314809-76-1 | |
Record name | 2-(1,2-oxazol-5-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.